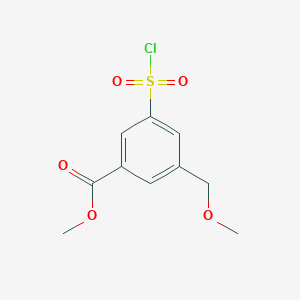

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

Description

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate (molecular formula: C₁₀H₁₁ClO₅S) is a benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methoxymethyl (-CH₂OCH₃) substituent at the 5-position of the aromatic ring. Its SMILES notation is COCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC, and its InChIKey is UJQULDZMLZIZTA-UHFFFAOYSA-N . The compound exhibits distinct physicochemical properties, including a predicted collision cross-section (CCS) of 157.4 Ų for the [M+H]+ adduct, as determined via mass spectrometry . These structural attributes make it a candidate for applications in organic synthesis, particularly in sulfonamide formation and as an intermediate in pharmaceutical or agrochemical research.

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-5-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO5S/c1-15-6-7-3-8(10(12)16-2)5-9(4-7)17(11,13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQULDZMLZIZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate has been studied for its potential as a precursor in the synthesis of bioactive compounds. Its reactive chlorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which have demonstrated anti-inflammatory and antibacterial properties.

- Case Study : Research has indicated that compounds derived from chlorosulfonylbenzoates exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Agrochemicals

The compound is also being explored for its use in agrochemical formulations. The chlorosulfonyl moiety can enhance the herbicidal and fungicidal properties of certain active ingredients, making them more effective against pests and diseases.

- Case Study : A study highlighted the efficacy of sulfonylurea derivatives in controlling weed species, where this compound was identified as a promising intermediate for synthesizing these herbicides .

Materials Science

In materials science, this compound can serve as a building block for creating polymers with specific functionalities. Its ability to undergo further chemical transformations allows for the development of novel materials with tailored properties.

- Case Study : Research demonstrated that incorporating chlorosulfonyl groups into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Table of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds with antibacterial properties | Sulfonamide derivatives |

| Agrochemicals | Enhanced herbicidal and fungicidal activity | Sulfonylurea herbicides |

| Materials Science | Development of polymers with improved thermal and mechanical properties | Chlorosulfonyl-functionalized polymers |

Mechanism of Action

The compound exerts its effects through its reactive chlorosulfonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in drug synthesis, the compound may interact with enzymes or receptors to produce therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate

- Molecular Formula : C₁₁H₁₃ClO₅S (vs. C₁₀H₁₁ClO₅S for the methyl ester)

- Key Difference : Ethyl ester group (-COOCH₂CH₃) replaces the methyl ester (-COOCH₃).

- This modification may also alter metabolic stability, as esterases typically hydrolyze methyl esters faster than ethyl esters .

Methyl 3-(chloroformyl)-5-(methoxymethyl)benzoate

- Key Difference : Chloroformyl (-COCl) replaces the chlorosulfonyl (-SO₂Cl) group.

- Impact : The chloroformyl group is highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for synthesizing amides or esters. In contrast, the chlorosulfonyl group is more selective in sulfonylation reactions .

Functional Group Modifications

Methyl 3-chloro-5-(hydroxymethyl)benzoate

Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate

- Key Difference : Trifluoromethyl (-CF₃) replaces methoxymethyl (-CH₂OCH₃).

- Impact : The electron-withdrawing -CF₃ group significantly lowers the aromatic ring’s electron density, enhancing resistance to electrophilic substitution. This modification is valuable in designing fluorinated bioactive molecules .

Positional Isomerism and Electronic Effects

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid

- Key Differences :

- Fluoro (-F) substituent at position 5 and methyl (-CH₃) at position 4.

- Carboxylic acid (-COOH) replaces the methyl ester (-COOCH₃).

- Impact : The fluorine atom increases electronegativity, altering the compound’s electronic profile and acidity (pKa ~2.5–3.5 for -COOH vs. ~4–5 for esters). This enhances suitability for metal coordination or acid-catalyzed reactions .

Physicochemical and Reactivity Comparison

Research and Application Insights

- Sulfonamide Synthesis : The chlorosulfonyl group in the target compound enables efficient coupling with amines to yield sulfonamides, a common pharmacophore in drug discovery .

- Comparative Stability : Methoxymethyl ethers offer greater hydrolytic stability compared to hydroxymethyl analogs (e.g., ), making them preferable in prolonged reaction conditions .

- Fluorinated Derivatives : Compounds like the trifluoromethyl variant () are prioritized in agrochemicals due to their metabolic resistance and bioavailability .

Limitations and Data Gaps

While structural and functional comparisons are feasible, detailed kinetic data (e.g., reaction rates, thermodynamic stability) for most analogs are unavailable in the provided evidence. Further experimental studies are needed to quantify substituent effects on reactivity and bioactivity.

Biological Activity

Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

- CAS Number : 3934-86-9

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents; limited solubility in water

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, methyl 3-O-methylgallate has been shown to protect neuronal cells from oxidative damage by normalizing levels of thiobarbituric acid reactive substances (TBARS) and restoring antioxidant enzyme activities in animal models . This suggests that this compound may possess comparable protective effects against oxidative stress.

Antiproliferative Activity

A study on similar benzimidazole derivatives demonstrated strong antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 μM . While specific data for this compound is limited, the structural similarities suggest it may exhibit similar antiproliferative effects.

Antiviral Activity

The compound's structural characteristics align it with known antiviral agents. Research on non-nucleoside inhibitors of HIV-1 reverse transcriptase indicates that modifications to the phenyl ring can enhance antiviral potency . Although direct studies on this compound are lacking, its potential as an antiviral agent warrants further investigation.

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers, the compound may protect cellular integrity.

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Inhibition of Viral Replication : If proven effective against viruses, it may inhibit viral replication by interfering with viral enzymes.

Study on Antioxidant Effects

In vivo studies using Wistar rats treated with methyl 3-O-methylgallate showed significant reductions in oxidative stress markers when administered at doses of 10 and 20 mg/kg . This study highlights the potential for this compound to exhibit similar protective effects.

Antiproliferative Activity Assessment

A comparative analysis of various methoxy-substituted benzimidazole derivatives revealed significant antiproliferative effects across multiple cancer cell lines. The most effective compounds had IC50 values as low as 1.2 μM, indicating a strong potential for therapeutic applications .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.2 | MCF-7 |

| Compound B | 3.7 | HCT116 |

| Compound C | 5.3 | HEK293 |

Preparation Methods

Esterification of 3-Methoxybenzoic Acid

- Reactants & Conditions : 3-methoxybenzoic acid is dissolved in methanol and an organic solvent such as carbon tetrachloride or chloroform.

- Catalyst : Concentrated sulfuric acid (approx. 1 mL per 15 g acid) is used as an acid catalyst.

- Procedure : The mixture is refluxed for 10-11 hours.

- Workup : After cooling, the aqueous layer is separated, and the organic layer is washed with sodium bicarbonate solution and water, dried over calcium chloride, and solvent removed under vacuum.

- Yield : Approximately 90% yield of methyl 3-methoxybenzoate is obtained.

This step ensures a high-purity methyl ester precursor for subsequent sulfonylation.

Chlorosulfonation of Methyl 3-Methoxybenzoate

- Reagent : Chlorosulfonic acid is used in a molar excess (typically 1 to 1.3 equivalents relative to methyl 3-methoxybenzoate).

- Conditions : The reaction is carried out under controlled temperature conditions to avoid overreaction and decomposition.

- Product Isolation : The chlorosulfonylated product precipitates and is filtered off, then dried at room temperature.

- Yield : Yields reported are around 68% for related compounds such as methyl 2-(chlorosulfonyl)-5-methoxybenzoate.

This step introduces the chlorosulfonyl group at the aromatic ring, a key functional group for further transformations.

Alternative and Improved Methods

Recent patents describe improved processes addressing the drawbacks of traditional methods such as multiple stages, low yields, high reagent consumption, and environmental concerns.

Single-Pot or Reduced-Step Processes

Catalytic Sulfonylation Using Cuprous Bromide

- A method for preparing methyl 2-methoxy-5-sulfamoylbenzoate (a closely related compound) involves reacting methyl 2-methoxy-5-chlorobenzoate with sodium amino sulfinate in the presence of cuprous bromide catalyst and tetrahydrofuran as solvent.

- Reaction conditions are mild (45-60 °C) with reaction times of 10-14 hours.

- Post-reaction, activated carbon is added for decoloration, followed by filtration and vacuum drying.

- Yields are high (94-96%) with product purity above 99% (HPLC analysis).

- This method avoids three major environmental wastes and is suitable for large-scale industrial production.

Although this method is for a positional isomer, the catalytic approach and mild conditions may be adaptable to this compound synthesis.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification | 3-methoxybenzoic acid, MeOH, H2SO4 catalyst, reflux 10-11 h | ~90 | High | Organic solvent (CCl4 or CHCl3) used |

| Chlorosulfonation | Chlorosulfonic acid (1-1.3 equiv), controlled temp | ~68 | High | Precipitation and filtration for isolation |

| Catalytic sulfonylation (analogous) | Methyl chlorobenzoate, sodium amino sulfinate, CuBr catalyst, THF, 45-60 °C, 10-14 h | 94-96 | >99 (HPLC) | Environmentally friendly, industrial scale |

Research Findings and Notes

- The traditional chlorosulfonation method suffers from multiple stages, low yield, high reagent consumption, and significant wastewater generation.

- Newer catalytic methods using cuprous bromide and sodium amino sulfinate show promise for higher yields, better purity, and cleaner processes, though direct application to this compound requires adaptation.

- Reaction parameters such as molar ratios, temperature control, and reaction time are critical for optimizing yield and purity.

- Post-reaction treatments such as activated carbon decoloration and vacuum drying improve product quality.

- The use of organic solvents like tetrahydrofuran (THF) is common in catalytic methods, balancing solubility and reaction efficiency.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of methyl 5-(methoxymethyl)benzoate using chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

- Sulfonation : Reacting the benzoate precursor with ClSO₃H at 0–5°C to avoid over-sulfonation .

- Quenching : Careful neutralization with ice-water to isolate the chlorosulfonyl intermediate .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Critical Factors : Temperature control during sulfonation and solvent polarity during purification significantly impact yield (typically 60–75%) .

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Direct sulfonation | 65 | 95 | 0–5°C, ClSO₃H in DCM |

| Stepwise functionalization | 48 | 90 | Sequential methoxymethylation followed by sulfonation |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxymethyl (-OCH₂O-) protons (δ 3.3–3.5 ppm) and chlorosulfonyl (-SO₂Cl) carbon (δ 115–120 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 292.0234 (calculated) vs. experimental .

- IR Spectroscopy : Detect S=O stretches (1360–1180 cm⁻¹) and ester C=O (1720 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of the chlorosulfonyl group in solid-state structures .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and experimental spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in HRMS or NMR often arise from:

- Isomeric impurities : Use 2D NMR (COSY, HSQC) to confirm regiochemistry .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding .

- Dynamic processes : Variable-temperature NMR to detect conformational changes affecting peak splitting .

Q. What strategies optimize the regioselective functionalization of the chlorosulfonyl group in this compound for targeted drug discovery?

- Methodological Answer :

- Nucleophilic Substitution : Use amines (e.g., primary alkylamines) in THF with K₂CO₃ to yield sulfonamides. Steric hindrance from the methoxymethyl group directs reactivity to the para-position .

- Catalytic Approaches : Pd-catalyzed cross-coupling (e.g., Suzuki) to introduce aryl groups at the chlorosulfonyl site .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures to prevent ester hydrolysis .

Q. In silico approaches for predicting biological activity: How do electronic and steric properties of substituents in this compound influence target binding?

- Methodological Answer :

- DFT Calculations : Quantify electron-withdrawing effects of -SO₂Cl on aromatic ring electrophilicity, which modulates interactions with enzyme active sites .

- Molecular Docking : Simulate binding to sulfotransferases or kinases; the methoxymethyl group improves solubility but may reduce affinity due to steric bulk .

- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzyme inhibition assays .

Q. What experimental controls are critical when assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic Stability : Monitor degradation via HPLC at pH 2–9 (37°C). The chlorosulfonyl group is prone to hydrolysis at pH >7, requiring buffered conditions .

- Thermal Stability : TGA/DSC analysis (25–150°C) to identify decomposition points. Store at –20°C under argon to prevent sulfonic acid formation .

- Light Sensitivity : UV-vis spectroscopy to track photo-degradation; amber vials are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.